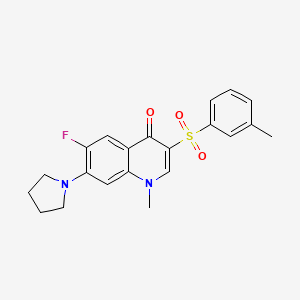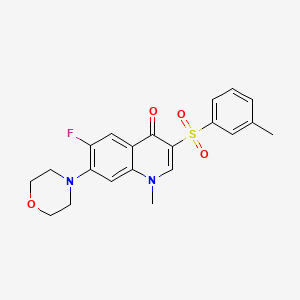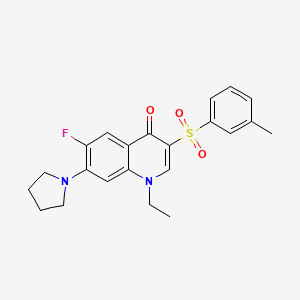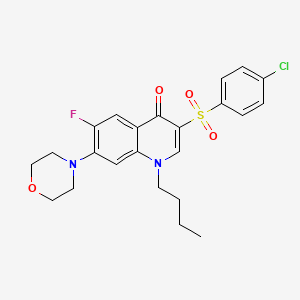
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one
Descripción general
Descripción
1-Butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one, also known as GSK690693, is a small molecule inhibitor of protein kinase B (PKB/Akt) that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one inhibits PKB/Akt by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and activation. This leads to downstream effects on various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In diabetes research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to improve insulin sensitivity, glucose uptake, and glycemic control. In neurological disorder research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is its high potency and specificity for PKB/Akt, which makes it a valuable tool for studying the role of this kinase in various biological processes. However, one limitation of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is its potential off-target effects on other kinases and signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one. One area of interest is the development of more potent and selective inhibitors of PKB/Akt, which could improve the therapeutic potential of this target. Another area of interest is the investigation of the role of PKB/Akt in other diseases and biological processes, such as inflammation, aging, and autophagy. Finally, the use of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one in combination with other therapies, such as chemotherapy and immunotherapy, could enhance the efficacy of these treatments and improve patient outcomes.
Aplicaciones Científicas De Investigación
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to inhibit the growth and survival of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. In diabetes research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to improve insulin sensitivity and glucose homeostasis by inhibiting Akt signaling. In neurological disorder research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O4S/c1-2-3-8-27-15-22(32(29,30)17-6-4-16(24)5-7-17)23(28)18-13-19(25)21(14-20(18)27)26-9-11-31-12-10-26/h4-7,13-15H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQJWRFZLFAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409486.png)
![7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3409493.png)
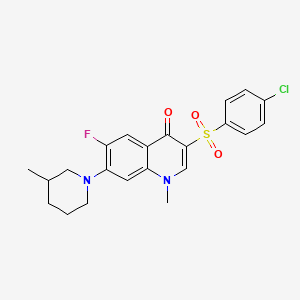

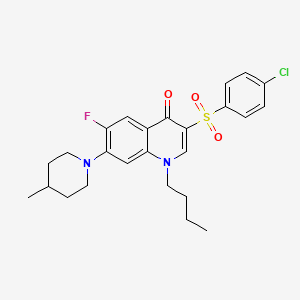
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3409548.png)
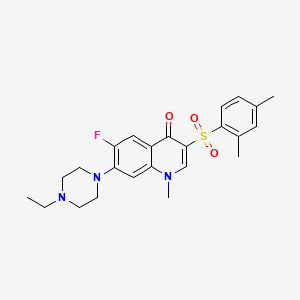
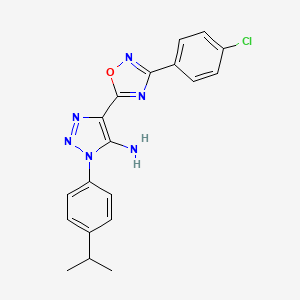

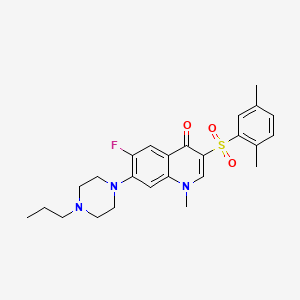
![7-azepan-1-yl-1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B3409580.png)
